ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride
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Description
“Ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride” is a chemical compound with the molecular formula C24H30N4O4S . It is related to the class of compounds known as phenothiazines .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of ethacizine, a related compound, involves the amide formation between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride, followed by displacement of the remaining ω-halogen by diethylamine .Molecular Structure Analysis
The molecular structure of this compound includes a phenothiazine ring, which is a tricyclic compound that consists of two benzene rings joined by a sulfur and a nitrogen atom . The compound also contains a carbamate group and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Mechanism of Action
Future Directions
The future directions for research on this compound could include further investigation into its potential therapeutic uses, given the known uses of related compounds such as ethacizine . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Properties
IUPAC Name |
ethyl N-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoyl]phenothiazin-2-yl]carbamate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S.2ClH/c1-2-32-24(31)25-18-7-8-22-20(17-18)28(19-5-3-4-6-21(19)33-22)23(30)9-10-26-11-13-27(14-12-26)15-16-29;;/h3-8,17,29H,2,9-16H2,1H3,(H,25,31);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQLQOKGMEPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCN(CC4)CCO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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